Cas no 1396683-73-0 (3-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}-1-(2,6-difluorophenyl)urea)

3-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}-1-(2,6-difluorophenyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}-1-(2,6-difluorophenyl)urea
- 3-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-1-(2,6-difluorophenyl)urea
- VU0539908-1
- 1-(2,6-difluorophenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea
- 1396683-73-0
- 1-(2,6-difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea
- AKOS024542614
- F6244-1090
-
- インチ: 1S/C17H23F2N3O/c1-12(2)22(13(3)4)11-6-5-10-20-17(23)21-16-14(18)8-7-9-15(16)19/h7-9,12-13H,10-11H2,1-4H3,(H2,20,21,23)
- InChIKey: ZWBCTHRCYNBHLP-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1NC(NCC#CCN(C(C)C)C(C)C)=O)F
計算された属性
- 精确分子量: 323.18091869g/mol
- 同位素质量: 323.18091869g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 424
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.4Ų
- XLogP3: 2.8
3-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}-1-(2,6-difluorophenyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6244-1090-2mg |
3-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-1-(2,6-difluorophenyl)urea |
1396683-73-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6244-1090-5mg |
3-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-1-(2,6-difluorophenyl)urea |
1396683-73-0 | 90%+ | 5mg |
$69.0 | 2023-05-20 | |
Life Chemicals | F6244-1090-1mg |
3-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-1-(2,6-difluorophenyl)urea |
1396683-73-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6244-1090-2μmol |
3-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-1-(2,6-difluorophenyl)urea |
1396683-73-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6244-1090-5μmol |
3-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-1-(2,6-difluorophenyl)urea |
1396683-73-0 | 90%+ | 5μl |
$63.0 | 2023-05-20 | |
Life Chemicals | F6244-1090-4mg |
3-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-1-(2,6-difluorophenyl)urea |
1396683-73-0 | 90%+ | 4mg |
$66.0 | 2023-05-20 | |
Life Chemicals | F6244-1090-3mg |
3-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-1-(2,6-difluorophenyl)urea |
1396683-73-0 | 90%+ | 3mg |
$63.0 | 2023-05-20 |
3-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}-1-(2,6-difluorophenyl)urea 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
3-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}-1-(2,6-difluorophenyl)ureaに関する追加情報
Introduction to 3-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}-1-(2,6-difluorophenyl)urea (CAS No. 1396683-73-0)
3-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}-1-(2,6-difluorophenyl)urea (CAS No. 1396683-73-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This urea derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The compound's structure includes a 2,6-difluorophenyl group and a bis(isopropyl)aminobutynyl moiety, which contribute to its distinct pharmacological properties.
The CAS number 1396683-73-0 is a unique identifier assigned by the Chemical Abstracts Service (CAS), ensuring precise and unambiguous reference to this specific chemical entity. This identifier is crucial for researchers and professionals in the field, facilitating accurate literature searches and database queries.
Recent studies have highlighted the potential of 3-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}-1-(2,6-difluorophenyl)urea as a potent modulator of various biological pathways. One of the key areas of interest is its role in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects, making it a promising candidate for the development of new therapeutic agents.
In addition to its neuroprotective properties, 3-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}-1-(2,6-difluorophenyl)urea has also shown potential in cancer research. Studies have indicated that this compound can selectively target and inhibit the growth of certain cancer cells, particularly those involved in solid tumors. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells.
The structural uniqueness of 3-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}-1-(2,6-difluorophenyl)urea plays a crucial role in its biological activity. The presence of the 2,6-difluorophenyl group enhances its lipophilicity and improves its ability to penetrate cell membranes. Meanwhile, the bis(isopropyl)aminobutynyl moiety contributes to its stability and bioavailability, ensuring that the compound remains active within the body for an extended period.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}-1-(2,6-difluorophenyl)urea in human subjects. Preliminary results have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings suggest that this compound may have a favorable safety profile, making it suitable for further development as a potential drug candidate.
Furthermore, computational studies using molecular dynamics simulations have provided insights into the binding interactions of 3-{4-bis(propan-2-yl)aminobut-2-yn-1-yl}-1-(2,6-difluorophenyl)urea with its target proteins. These simulations have revealed that the compound forms stable complexes with key enzymes involved in disease pathways, thereby elucidating its mechanism of action at a molecular level.
The synthesis of 3-{4-bis(propan-2-yl)aminobut-2-y n - 1 - y l } - 1 - ( 2 , 6 - d i f l u o r o p h e n y l ) u r e a involves several well-defined steps, including the preparation of intermediate compounds and their subsequent coupling reactions. Researchers have optimized these synthetic routes to achieve high yields and purity levels, ensuring that the final product meets stringent quality standards.
In conclusion, 3-{4-bis(propan - 2 - y l ) a m i n o b u t - 2 - y n - 1 - y l } - 1 - ( 2 , 6 - d i f l u o r o p h e n y l ) u r e a (CAS No. 1396683 - 73 - 0 ) represents a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
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